N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide
Description
Properties
CAS No. |
634184-91-1 |
|---|---|
Molecular Formula |
C15H6Cl3F6NO2 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide |
InChI |
InChI=1S/C15H6Cl3F6NO2/c16-8-4-9(17)12(26)10(11(8)18)13(27)25-7-2-5(14(19,20)21)1-6(3-7)15(22,23)24/h1-4,26H,(H,25,27) |
InChI Key |
MKBSLHVMFQMVNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene
- Starting from 1,3-bis(trifluoromethyl)benzene, bromination is performed using brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in a solvent mixture of glacial acetic acid and concentrated sulfuric acid .
- The reaction is typically conducted at 40–50 °C , with 45 °C being optimal for regioselective bromination at the 3,5-positions.
- Rapid stirring and controlled addition of the brominating agent improve yield and selectivity, minimizing polybrominated byproducts.
- The product is isolated by dilution with cold water, phase separation, and washing with aqueous sodium hydroxide.
- This method yields 3,5-bis(trifluoromethyl)bromobenzene with approximately 97% purity and minimal isomeric impurities (~2.6%).
- This intermediate is crucial for further functionalization to the amine or Grignard reagents.
| Parameter | Conditions/Details |
|---|---|
| Starting material | 1,3-bis(trifluoromethyl)benzene |
| Brominating agent | NBS or 1,3-dibromo-5,5-dimethylhydantoin |
| Solvent | Glacial acetic acid + 96% sulfuric acid |
| Temperature | 40–50 °C (optimal 45 °C) |
| Stirring | Rapid mechanical stirring |
| Work-up | Dilution with cold water, NaOH wash |
| Purity of product | ~97% with ~2.6% isomeric impurities |
Conversion to 3,5-Bis(trifluoromethyl)aniline
- The bromide intermediate can be converted to the corresponding aniline via nucleophilic substitution or palladium-catalyzed amination reactions.
- Alternatively, formation of the Grignard reagent from the bromide followed by reaction with electrophilic nitrogen sources can yield the amine.
- Safety considerations are critical during Grignard reagent preparation due to potential explosiveness; controlled temperature and solvent conditions are necessary.
Source: J. Org. Chem. 2003, 68, 3695–3698
Preparation of 2,3,5-Trichloro-6-hydroxybenzoyl Derivative
- The benzoyl moiety bearing 2,3,5-trichloro and 6-hydroxy substituents is typically prepared by selective chlorination of hydroxybenzoic acid derivatives or via direct substitution on a hydroxybenzoyl chloride precursor.
- Chlorination is controlled to achieve substitution at the 2,3,5-positions without over-chlorination or degradation of the hydroxy group.
- The benzoyl chloride is then isolated for subsequent amide bond formation.
Amide Bond Formation
- The final step involves coupling the 3,5-bis(trifluoromethyl)aniline with the 2,3,5-trichloro-6-hydroxybenzoyl chloride under standard amide synthesis conditions.
- Typical conditions include:
- Use of a base such as triethylamine or pyridine to neutralize HCl formed.
- Solvent: dichloromethane, tetrahydrofuran, or similar aprotic solvents.
- Temperature: 0 °C to room temperature to control reaction rate and minimize side reactions.
- The reaction proceeds to give the target benzamide with high purity after work-up and purification by recrystallization or chromatography.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Bromination of 1,3-bis(trifluoromethyl)benzene | NBS or DBH, AcOH + H2SO4, 45 °C, rapid stirring | 3,5-bis(trifluoromethyl)bromobenzene, ~97% purity |
| Conversion to aniline | Pd-catalyzed amination or Grignard route | 3,5-bis(trifluoromethyl)aniline, safety critical |
| Preparation of benzoyl chloride | Chlorination of hydroxybenzoic acid derivative | 2,3,5-trichloro-6-hydroxybenzoyl chloride |
| Amide coupling | Aniline + benzoyl chloride, base, aprotic solvent | N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide |
Research Findings and Considerations
- The bromination step is critical for regioselectivity and yield; the use of DBH in acidic media with controlled temperature and stirring is superior to other brominating agents.
- The trifluoromethyl groups enhance the electron-withdrawing character, influencing reactivity and stability of intermediates.
- Safety protocols for handling Grignard reagents derived from trifluoromethyl-substituted bromides are essential due to their potential explosiveness.
- The hydroxy and chloro substituents on the benzoyl ring require careful control during chlorination to avoid side reactions.
- The amide bond formation is straightforward but requires anhydrous conditions and base to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of halogen atoms can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Cholinesterase Inhibition
Research has indicated that compounds similar to N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies designed analogues of these compounds to enhance their potency against these enzymes, demonstrating their potential therapeutic applications in dementia treatment .
1.2 Antimicrobial Activity
Recent studies have synthesized derivatives of N-[3,5-bis(trifluoromethyl)phenyl]-substituted pyrazole compounds that show potent antimicrobial properties against drug-resistant bacteria, including Staphylococcus aureus. The incorporation of the trifluoromethyl group significantly enhances the pharmacodynamic properties of these compounds, making them promising candidates for developing new antibiotics .
Organic Synthesis
2.1 Organocatalysis
The compound has been utilized as a privileged motif in organocatalysis, specifically in thiourea-based catalysts. The 3,5-bis(trifluoromethyl)phenyl moiety is known for its ability to stabilize transition states through hydrogen bonding interactions. This property is exploited in various organic transformations, highlighting its importance in developing efficient synthetic methodologies .
2.2 Asymmetric Synthesis
Chiral thioureas derived from N-[3,5-bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide have been developed for use in asymmetric organic synthesis. These catalysts facilitate enantioselective reactions, which are crucial for producing chiral compounds with applications in pharmaceuticals and agrochemicals .
Material Science
3.1 Development of Functional Materials
The unique properties of N-[3,5-bis(trifluoromethyl)phenyl]-substituted compounds have led to their exploration in the field of material science. Their ability to form stable interactions with various substrates makes them suitable for applications in coatings and polymers with enhanced thermal and chemical resistance.
Case Studies
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analog, N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS: 978-62-1), shares the same benzamide backbone but differs in chlorine substitution (5-chloro-2-hydroxy vs. 2,3,5-trichloro-6-hydroxy) . Key implications of this difference include:
- Electronic Effects : The electron-withdrawing chlorine atoms may stabilize the molecule’s aromatic system, altering reactivity in synthetic or biological contexts.
Commercial Availability and Pricing
Price data for structural analogs reveals significant variability:
Biological Activity
N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide (CAS No. 634184-91-1) is a complex organic compound notable for its diverse biological activities. This compound is characterized by a benzamide backbone with significant substitutions that enhance its pharmacological potential. The presence of trifluoromethyl and trichloro groups contributes to its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₆Cl₃F₆NO₂
- Molecular Weight : 408.56 g/mol
- Functional Groups :
- Trifluoromethyl groups enhance lipophilicity.
- Hydroxy group allows for hydrogen bonding and nucleophilic reactions.
- Chloro groups can undergo nucleophilic substitution reactions.
1. Cholinesterase Inhibition
Research indicates that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurotransmission, and their inhibition is linked to potential applications in treating neurological disorders such as Alzheimer's disease.
- Inhibition Potency : The compound has shown promising results in various studies, with structure-activity relationship (SAR) analyses revealing that modifications to the hydroxyl group can significantly impact selectivity and potency against cholinesterases .
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxybenzamide | Hydroxy group at 2-position | Moderate AChE inhibition |
| N-[4-bromo-3,5-bis(trifluoromethyl)phenyl]-2-hydroxybenzamide | Bromine substitution | Enhanced AChE inhibition |
| N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Thiourea linkage | Prominent organocatalyst |
2. Anticancer Properties
Another significant aspect of this compound is its anticancer activity. A study on a related compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), demonstrated its ability to inhibit liver cancer cell growth through activation of the HNF 4α pathway. This inhibition was associated with apoptosis induction and downregulation of the STAT3 signaling pathway .
- Experimental Findings :
- Concentration-dependent inhibition of liver cancer cells (HepG2 and Hep3B).
- Induction of apoptosis and enhancement of apoptosis-regulating gene expression.
- In vivo studies confirmed tumor growth prevention at doses of 5 mg/kg.
3. Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that derivatives containing the trifluoromethyl group are effective against drug-resistant bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum biofilm eradication concentration (MBEC) values for these compounds were found to be as low as 1 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The hydroxy group allows for interaction with enzyme active sites, while halogen substitutions enhance binding affinity.
- Apoptosis Induction : Inhibition of key signaling pathways (e.g., STAT3) leads to increased apoptosis in cancer cells.
- Antimicrobial Action : The lipophilic nature aids in penetrating bacterial membranes, disrupting biofilm formation.
Case Studies
- Cholinesterase Inhibition Study :
- Anticancer Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
